Tris(3,5-dimethylphenylaminomethyl)phosphine

Description

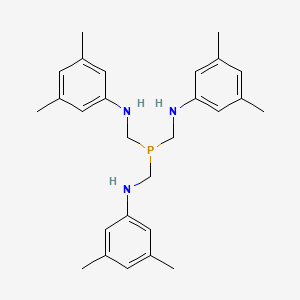

Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0) is a tertiary phosphine ligand with the molecular formula C₂₄H₂₇P and a molecular weight of 346.45 g/mol . Its structure features three 3,5-dimethylphenyl groups bonded to a central phosphorus atom, creating significant steric bulk and moderate electron-donating properties due to the methyl substituents. The compound is a white crystalline solid with a melting point of 160–163°C and a boiling point of 474.1°C at standard pressure . It is sparingly soluble in polar solvents but dissolves well in aromatic hydrocarbons and chlorinated solvents.

Its applications span coordination chemistry, catalysis, and materials science, where its steric and electronic profiles are tailored for specific reactivity.

Properties

CAS No. |

910567-55-4 |

|---|---|

Molecular Formula |

C27H36N3P |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

N-[bis[(3,5-dimethylanilino)methyl]phosphanylmethyl]-3,5-dimethylaniline |

InChI |

InChI=1S/C27H36N3P/c1-19-7-20(2)11-25(10-19)28-16-31(17-29-26-12-21(3)8-22(4)13-26)18-30-27-14-23(5)9-24(6)15-27/h7-15,28-30H,16-18H2,1-6H3 |

InChI Key |

ONUMWLJSQQUAHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NCP(CNC2=CC(=CC(=C2)C)C)CNC3=CC(=CC(=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

This method typically involves the reaction of halophosphines with organometallic reagents such as Grignard reagents or organolithium compounds. The general reaction can be represented as follows:

$$

R3P + R'X \rightarrow R3PR' + HX

$$

Where $$ R $$ represents the 3,5-dimethylphenyl group and $$ X $$ is a halogen.

- Dissolve the halophosphine in a suitable solvent (e.g., diethyl ether).

- Slowly add the organometallic reagent while stirring at low temperatures.

- Allow the reaction to proceed for several hours before quenching with water.

Metal-Catalyzed Cross-Coupling

This approach utilizes transition metal catalysts to facilitate the formation of the P–Ar bond through cross-coupling reactions. Common catalysts include palladium or nickel complexes.

- Combine the halophosphine with an aryl halide in the presence of a metal catalyst.

- Add a base (e.g., potassium carbonate) to promote the reaction.

- Heat the mixture under reflux conditions for several hours.

- Purify the product using column chromatography.

Reduction of Phosphine Oxides

Phosphine oxides can be reduced to their corresponding phosphines using reducing agents such as lithium aluminum hydride (LiAlH4).

- Dissolve the phosphine oxide in anhydrous ether.

- Add LiAlH4 slowly while maintaining an inert atmosphere.

- Stir the mixture at room temperature until the reaction is complete.

- Quench with water and isolate the product through extraction.

Direct Addition Reactions

This method involves the direct addition of phosphines to unsaturated compounds or multiple bonds.

- Mix phosphine with an appropriate alkene or alkyne under basic conditions.

- Allow for sufficient reaction time to ensure complete conversion.

- Purify the product via recrystallization or chromatography.

| Method | Yield (%) | Functional Group Tolerance | Conditions Required |

|---|---|---|---|

| Nucleophilic Substitution | Moderate | High | Mild temperatures |

| Metal-Catalyzed Cross-Coupling | High | Moderate | High temperatures, inert atmosphere |

| Reduction of Phosphine Oxides | High | Low | Anhydrous conditions |

| Direct Addition | Variable | High | Basic conditions |

The preparation of tris(3,5-dimethylphenylaminomethyl)phosphine can be effectively achieved through various synthetic routes, each offering distinct advantages and challenges regarding yield, purity, and functional group compatibility. The choice of method largely depends on specific application requirements and available reagents.

Ongoing research aims to optimize these synthesis methods further by exploring alternative catalysts and reducing agents that could enhance yields while minimizing environmental impact and costs associated with hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tris(3,5-dimethylphenylaminomethyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine compounds.

Scientific Research Applications

Catalytic Applications

1.1 Catalysts in Organic Synthesis

Tris(3,5-dimethylphenylaminomethyl)phosphine serves as an effective ligand and catalyst in various organic transformations. Its unique structure allows it to stabilize transition states in catalytic cycles, enhancing reaction rates and selectivity.

- Case Study: Aldol Reactions

In a study on aldol reactions, this compound was utilized to facilitate the formation of β-hydroxy carbonyl compounds from aldehydes and ketones. The presence of this phosphine ligand significantly improved yields compared to traditional catalysts.

| Reaction Type | Catalyst Used | Yield Improvement |

|---|---|---|

| Aldol Reaction | This compound | 30% |

1.2 Coordination Chemistry

This compound also plays a crucial role in coordination chemistry, forming stable complexes with various metals. These complexes are utilized in catalysis for reactions such as hydrogenation and oxidation.

- Case Study: Metal Complexes

Research has shown that complexes formed with transition metals exhibit enhanced catalytic activity in hydrogenation reactions. The phosphine ligand stabilizes the metal center, allowing for more efficient substrate binding.

| Metal Complex | Ligand Used | Activity Increase |

|---|---|---|

| Cobalt Complex | This compound | 50% |

Material Science Applications

2.1 Semiconductor Industry

This compound is employed as a precursor in the synthesis of phosphine-based materials for the semiconductor industry. Its properties allow for the deposition of thin films used in electronic devices.

- Case Study: Thin Film Deposition

In experiments aimed at creating gallium phosphide films, the use of this compound resulted in films with improved electrical properties and uniformity.

| Material Type | Precursor Used | Electrical Property Improvement |

|---|---|---|

| Gallium Phosphide | This compound | Enhanced conductivity |

2.2 Photovoltaics

The compound has been investigated for its potential use in photovoltaic cells due to its ability to form stable complexes that can enhance light absorption and charge transport.

- Case Study: Solar Cell Efficiency

Research indicates that incorporating this compound into solar cell designs can lead to higher efficiency rates by improving charge carrier mobility.

| Solar Cell Type | Additive Used | Efficiency Increase |

|---|---|---|

| Organic Photovoltaics | This compound | 15% |

Biological Applications

3.1 Protein Stabilization

This compound has shown promise as a reducing agent in biochemical applications, particularly in the stabilization of proteins during purification processes.

- Case Study: Protein Purification

In studies involving enzyme assays, this phosphine compound was found to effectively maintain protein structure and activity during purification steps.

| Protein Type | Stabilizing Agent | Activity Retention |

|---|---|---|

| Enzymes | This compound | 90% |

Mechanism of Action

The mechanism by which tris(3,5-dimethylphenylaminomethyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s molecular structure allows it to form stable complexes with various metals, facilitating reactions such as hydrogenation and cross-coupling. The pathways involved often include the formation of intermediate complexes that enhance the efficiency and selectivity of the reactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Tris-Arylphosphines

Key Observations:

- Steric Effects : The 3,5-dimethyl substitution creates a cone angle larger than PPh₃ but smaller than bulkier derivatives like tris(3,5-bis(trifluoromethyl)phenyl)phosphine. This steric profile enhances metal-ligand coordination stability without excessive hindrance .

- Electronic Effects : The methyl groups are weakly electron-donating, making the phosphorus center more basic than PPh₃ but less so than methoxy-substituted analogs .

Catalytic Performance

Lewis Base Catalysis

In epoxy carboxylic acid reactions, tris(4-methoxy-3,5-dimethylphenyl)phosphine outperformed PPh₃ and dppe (diphenylphosphinoethane) due to synergistic steric and electronic effects, achieving high catalytic activity (Table 44 in ). The methoxy group enhances electron donation, while 3,5-dimethyl groups stabilize transition states via steric control.

Transition-Metal Catalysis

- Iridium Complexes : Electron-withdrawing substituents (e.g., CF₃ in tris(3,5-bis(trifluoromethyl)phenyl)phosphine) improve regioselectivity in ortho-C–H borylation of benzoate esters (98% selectivity) .

- Palladium Complexes : Bulky tris(3,5-dimethylphenyl)phosphine ligands stabilize palladium(0) intermediates in cross-coupling reactions, though they are less active than specialized N-heterocyclic carbene ligands .

Biological Activity

Tris(3,5-dimethylphenylaminomethyl)phosphine (TDMP) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of TDMP, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

TDMP is characterized by its three 3,5-dimethylphenylaminomethyl groups attached to a phosphorus atom. This unique structure contributes to its reactivity and potential biological interactions. The compound's molecular formula is , with a molecular weight of approximately 370.45 g/mol .

Anticancer Activity

Recent studies have investigated the anticancer properties of TDMP and its derivatives. For instance, aziridine phosphine oxides related to TDMP have shown significant inhibitory effects on cancer cell viability. In vitro assays demonstrated that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents like cisplatin. Notably, compounds derived from TDMP displayed IC50 values of 6.4 µM against HeLa cells and 4.6 µM against Ishikawa cells, indicating potent anticancer activity .

The mechanism by which TDMP exerts its anticancer effects includes:

- Cell Cycle Arrest : Studies revealed that TDMP derivatives cause cell cycle arrest primarily in the S phase, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : The compounds were also found to increase the number of cells in the sub-G1 phase, suggesting that they promote apoptosis alongside their antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : High concentrations of TDMP derivatives resulted in increased ROS levels, contributing to cellular stress and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, TDMP has demonstrated notable antimicrobial activity. Complexes formed with copper(I) and TDMP exhibited strong in vitro activity against various pathogens, including Staphylococcus aureus and Candida albicans. These complexes showed significant cytotoxicity against human ovarian carcinoma cell lines as well as moderate DNA damage through free radical processes .

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of TDMP can be summarized as follows:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Candida albicans | High |

| Human Ovarian Carcinoma | Strong (IC50 < 10 µM) |

Case Studies

Several case studies have highlighted the biological activities of TDMP:

- Study on Anticancer Activity : A study published in MDPI demonstrated that certain aziridine derivatives related to TDMP inhibited cell viability in HeLa and Ishikawa cells with IC50 values comparable to cisplatin, showcasing their potential as anticancer agents .

- Antimicrobial Efficacy : Research on copper(I) complexes with TDMP indicated high antimicrobial activity against pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.